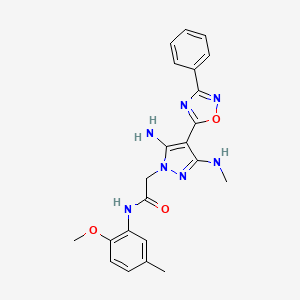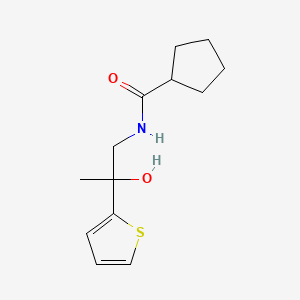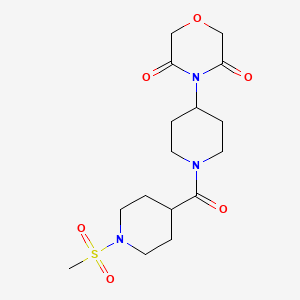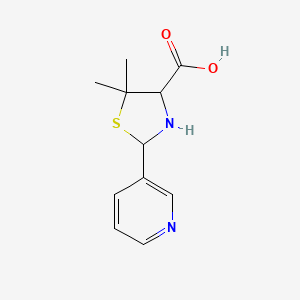![molecular formula C10H16N2O2S B2358088 1-[4-(aminomethyl)phenyl]-N,N-dimethylmethanesulfonamide CAS No. 1036513-93-5](/img/structure/B2358088.png)
1-[4-(aminomethyl)phenyl]-N,N-dimethylmethanesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Scientific Research Applications
Synthesis and Chemical Properties
- Sulfonamide derivatives, like 1-[4-(aminomethyl)phenyl]-N,N-dimethylmethanesulfonamide, are widely used in synthetic organic chemistry due to their role as active agents in various chemical reactions such as 1,4-addition and electrocyclization reactions. Their synthesis protocols are of interest, particularly for low molecular weight compounds like N,N-dimethyl-1-propene-1-sulfonamide (Kharkov University Bulletin Chemical Series, 2020).
Tautomeric Behavior and Molecular Conformation
- The tautomeric forms of molecules, such as 3-amino-4-[4-(dimethylamino)phenyl]-4,5-dihydro-1,2,5-thiadiazole 1,1-dioxide, a related sulfonamide derivative, are studied to understand their pharmaceutical and biological activities. This is investigated using spectroscopic methods like infrared and nuclear magnetic resonance (Chemical Physics Letters, 2016).
Biocatalysis and Drug Metabolism
- In the field of biocatalysis and drug metabolism, studies have been conducted using sulfonamide compounds like LY451395, a biaryl-bis-sulfonamide, to produce mammalian metabolites using microbial-based systems. This aids in the structural characterization of drug metabolites (Drug Metabolism and Disposition, 2006).
Development of Antagonists and Enzyme Inhibitors
- Sulfonamides are used in the development of potent antagonists for specific receptors. For instance, sulfonamide-structured compounds have been synthesized to target adenosine A2B receptors, demonstrating significant potency and selectivity (Journal of Medicinal Chemistry, 2006).
Antimicrobial and Antibacterial Applications
- Sulfonamide derivatives have been synthesized for antimicrobial applications. For example, compounds like 1-[(Substituted-phenyl) sulfonyl]pyrrolidin-2-ones have been evaluated for antimicrobial activity, showing efficacy against various bacterial strains (Journal of Enzyme Inhibition and Medicinal Chemistry, 2008).
Molecular Associations and Complex Formations
- The association of N,N-dimethylmethanesulfonamide with phenol and 4-chlorophenol has been studied to understand the complex formations between these molecules, which is crucial in understanding their interactions and potential applications (Zeitschrift für Naturforschung A, 1977).
properties
IUPAC Name |
1-[4-(aminomethyl)phenyl]-N,N-dimethylmethanesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O2S/c1-12(2)15(13,14)8-10-5-3-9(7-11)4-6-10/h3-6H,7-8,11H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTCNSZJBZXTDLJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)CC1=CC=C(C=C1)CN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(2-methoxyphenyl)methyl]-2-[3-(4-methoxyphenyl)-6-oxopyridazin-1-yl]acetamide](/img/structure/B2358005.png)
![2-[1-(2-ethoxyphenyl)tetrazol-5-yl]sulfanyl-N-prop-2-enylacetamide](/img/structure/B2358007.png)
![2-{2-[(Oxolan-2-yl)methoxy]acetamido}-1,3-thiazole-5-sulfonyl fluoride](/img/structure/B2358010.png)



![2-[2-Amino-5-(2-methoxyphenoxy)-6-methylpyrimidin-4-YL]-5-[(2,5-dimethylphenyl)methoxy]phenol](/img/structure/B2358017.png)






![6,7-dimethoxy-N-[(2-methylphenyl)methyl]quinazolin-4-amine](/img/structure/B2358028.png)